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Compound of Interest

Compound Name: 8-Methyl-1-tetralone

CAS No.: 51015-28-2

Cat. No.: B1583489 Get Quote

8-Methyl-1-tetralone, a derivative of the bicyclic aromatic hydrocarbon 1-tetralone, serves as a

pivotal intermediate in synthetic organic chemistry.[1] Its structure, which features a benzo-

fused cyclohexanone, is a recurring motif in numerous natural products and pharmacologically

active compounds.[2][3] The strategic placement of the methyl group at the C8 position

influences its reactivity and makes it a valuable building block for complex molecular

architectures. This guide provides a comprehensive technical overview of the molecular

structure, properties, synthesis, and spectroscopic characterization of 8-Methyl-1-tetralone,

offering field-proven insights for its application in research and development. The tetralone

scaffold is integral to the synthesis of compounds with a broad spectrum of bioactivities,

including antibacterial, antitumor, and central nervous system effects, highlighting the

importance of understanding its fundamental characteristics.[2]

Core Molecular Structure and Physicochemical
Properties
8-Methyl-1-tetralone, systematically named 8-methyl-3,4-dihydronaphthalen-1(2H)-one, is an

achiral molecule with the chemical formula C₁₁H₁₂O.[4][5] Its structure consists of a

dihydronaphthalenone core with a methyl group substituted on the aromatic ring at position 8.

Key Identifiers and Properties:

IUPAC Name: 8-methyl-3,4-dihydro-2H-naphthalen-1(2H)-one[5]
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CAS Number: 51015-28-2 is a commonly cited CAS for this structure, though it's important to

note that chemical databases may list other identifiers.[5]

Molecular Formula: C₁₁H₁₂O[4]

Molecular Weight: 160.21 g/mol [4][5]

The presence of the ketone functional group and the aromatic ring are the primary

determinants of its chemical reactivity, making it a versatile precursor for a variety of chemical

transformations.

Caption: Chemical structure of 8-Methyl-1-tetralone.

Physicochemical Data Summary
The following table summarizes key physical and chemical properties of 8-Methyl-1-tetralone
and its parent compound, 1-tetralone, for comparison.

Property 8-Methyl-1-tetralone
1-Tetralone (Parent
Compound)

Molecular Formula C₁₁H₁₂O[4] C₁₀H₁₀O[1]

Molecular Weight 160.21 g/mol [4] 146.19 g/mol [1]

Appearance Colorless oil[6] Colorless liquid[1]

Boiling Point 282.8°C[7] 255-257°C[1]

Flash Point 118.7°C[7] 104.6°C[8]

Refractive Index 1.557[7] 1.5672[1]

Solubility
Insoluble in water, soluble in

organic solvents.[1]

Insoluble in water, soluble in

organic solvents.[1]

Spectroscopic Profile: A Guide to Structural
Verification
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Spectroscopic analysis is fundamental to confirming the identity and purity of 8-Methyl-1-
tetralone. The combination of NMR, IR, and Mass Spectrometry provides a unique fingerprint

of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen

framework of organic molecules.[9] For 8-Methyl-1-tetralone, both ¹H and ¹³C NMR provide

distinct and interpretable signals. Tetramethylsilane (TMS) is typically used as the internal

standard (0 ppm).[9]

¹H NMR (Proton NMR): The proton spectrum reveals the electronic environment of each

hydrogen atom.

Aromatic Region (δ 7.0-7.3 ppm): Three signals are expected for the protons on the

benzene ring. A triplet around δ 7.28 ppm and two doublets around δ 7.06-7.09 ppm are

characteristic.[6]

Aliphatic Region (δ 2.0-3.0 ppm): The protons on the cyclohexanone ring appear in this

region. The two protons adjacent to the carbonyl group (C2) typically appear as a triplet

around δ 2.93 ppm. The protons at C3 and C4 will also produce distinct signals, often

multiplets, around δ 2.06 and δ 2.63 ppm, respectively.[6]

Methyl Group (δ ~2.6 ppm): The three protons of the methyl group at C8 appear as a

singlet around δ 2.62 ppm.[6]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of unique carbon

environments.

Carbonyl Carbon (δ ~200 ppm): The ketone carbonyl carbon (C1) is highly deshielded and

appears as a distinct signal in the downfield region, around δ 200.21 ppm.[6]

Aromatic Carbons (δ 126-146 ppm): Six signals are expected for the six carbons of the

aromatic ring, with quaternary carbons appearing at the lower field end of this range (e.g.,

δ 145.67, 141.47 ppm).[6]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1583489?utm_src=pdf-body
https://www.benchchem.com/product/b1583489?utm_src=pdf-body
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.benchchem.com/product/b1583489?utm_src=pdf-body
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.tandfonline.com/doi/full/10.1080/14786419.2014.945171
https://www.tandfonline.com/doi/full/10.1080/14786419.2014.945171
https://www.tandfonline.com/doi/full/10.1080/14786419.2014.945171
https://www.tandfonline.com/doi/full/10.1080/14786419.2014.945171
https://www.tandfonline.com/doi/full/10.1080/14786419.2014.945171
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aliphatic Carbons (δ 22-41 ppm): The three sp³ hybridized carbons of the cyclohexanone

ring (C2, C3, C4) resonate in this upfield region.[6]

Methyl Carbon (δ ~23 ppm): The methyl carbon at C8 gives a signal around δ 22.99 ppm.

[6]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.[10]

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of 8-Methyl-1-
tetralone is a strong, sharp absorption band corresponding to the C=O stretch of the

conjugated ketone. This band typically appears around 1677 cm⁻¹.[6]

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while

aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several weaker bands in

the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.[10]

Molecular Ion (M⁺): In an electron impact (EI) mass spectrum, 8-Methyl-1-tetralone will

show a molecular ion peak corresponding to its molecular weight. A peak at m/z 161,

representing the protonated molecule [M+H]⁺, is also commonly observed.[6][11]

Fragmentation: Common fragmentation pathways involve the loss of small neutral

molecules. A significant fragment is often observed at m/z 105, which may correspond to the

loss of side chains and rearrangement.[6]

Summary of Spectroscopic Data
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Technique Key Feature
Observed Value /
Region

Reference

¹H NMR Aromatic Protons δ 7.06 - 7.28 ppm [6]

Aliphatic Protons (α-

carbonyl)
δ 2.93 ppm (triplet) [6]

Methyl Protons δ 2.62 ppm (singlet) [6]

¹³C NMR
Carbonyl Carbon

(C=O)
δ 200.21 ppm [6]

Aromatic Carbons
δ 126.76 - 145.67

ppm
[6]

Methyl Carbon δ 22.99 ppm [6]

IR
Carbonyl Stretch

(C=O)
~1677 cm⁻¹ [6]

MS [M+H]⁺ m/z 161 [6][11]

Major Fragment m/z 105 [6]

Synthesis and Experimental Protocols
Several synthetic routes to 8-Methyl-1-tetralone have been reported.[12] One established

method involves the catalytic hydrogenation of a precursor molecule. The choice of a specific

synthetic pathway is often dictated by the availability of starting materials, desired yield, and

scalability.

Example Protocol: Synthesis via Catalytic
Hydrogenation
This protocol is based on a method involving the hydrogenation of a phenyltetrazolyl ether

derivative.[6][12] The rationale for this multi-step approach is to efficiently introduce the methyl

group and form the tetralone ring system from a commercially available starting material like 5-

methoxy-1-tetralone.[12] The final deoxygenation step via hydrogenolysis is a key

transformation to yield the target molecule.[6]
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Workflow: Synthesis of 8-Methyl-1-tetralone

Synthesis Workflow

Precursor
(e.g., 8-Methyl-5-hydroxy-1-tetralone)

Activation of Hydroxyl Group
(e.g., Conversion to Triflate or Tetrazolyl Ether)

Activation

Catalytic Hydrogenation
Reagents: H₂, 5% Pd/C

Solvent: Ethanol
Conditions: 100 psi, 8 h

Deoxygenation

Work-up & Filtration
(Removal of Catalyst)

Isolation

Purification
(Column Chromatography)

Purification

8-Methyl-1-tetralone

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://en.wikipedia.org/wiki/1-Tetralone
https://pmc.ncbi.nlm.nih.gov/articles/PMC12250302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12250302/
https://www.researchgate.net/publication/346230353_Tetralone_Scaffolds_and_Their_Potential_Therapeutic_Applications
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9W56OZV5G
https://pubchem.ncbi.nlm.nih.gov/compound/8-Methyl-1-tetralone
https://www.tandfonline.com/doi/full/10.1080/14786419.2014.945171
https://www.echemi.com/produce/pr23030723481-8-methyl-1-tetralone.html
https://www.chemsrc.com/en/cas/529-34-0_1150767.html
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Chem%20344-345%20-%20Full%20Flipped%20Spectroscopy%20-%20Handouts.pdf
https://pubchemlite.lcsb.uni.lu/e/compound/162619
https://www.researchgate.net/publication/264628325_Synthesis_of_8-methyl-1-tetralone_a_potential_intermediate_for_--platyphyllide
https://www.benchchem.com/product/b1583489#8-methyl-1-tetralone-molecular-structure
https://www.benchchem.com/product/b1583489#8-methyl-1-tetralone-molecular-structure
https://www.benchchem.com/product/b1583489#8-methyl-1-tetralone-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1583489?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

